2-Methyl-L-serine
Overview
Description
Synthesis Analysis
The synthesis of serine derivatives, including 2-Methyl-L-serine, involves various chemical and enzymatic methods. A study by Thomas, Schirch, and Gani (1990) explored the synthesis of 2-amino-2-methylmalonic acid, a closely related compound, to probe the stereochemical course of serine hydroxymethyltransferase-catalyzed reactions, indicating methods that could potentially be adapted for 2-Methyl-L-serine synthesis (Thomas, Schirch, & Gani, 1990).
Molecular Structure Analysis
The molecular structure of 2-Methyl-L-serine, characterized by the addition of a methyl group, influences its chemical reactivity and interaction with enzymes and other molecules. Studies on serine and its analogs suggest that such structural modifications can significantly affect the molecule's biological function and its role in metabolic pathways. For example, the enzymatic activity and substrate specificity can vary based on the presence of methyl groups and their positions on the serine backbone.
Chemical Reactions and Properties
2-Methyl-L-serine participates in chemical reactions similar to those of serine but with modifications due to its altered structure. Serine's role in forming bonds, acting as a substrate for enzymes, and participating in biosynthetic pathways for amino acids and nucleotides indicates the potential pathways and reactions 2-Methyl-L-serine could engage in. For instance, serine's involvement in one-carbon metabolism and as a precursor for other bioactive molecules showcases the types of chemical properties and reactions that may be relevant for its methylated derivative.
Physical Properties Analysis
The physical properties of 2-Methyl-L-serine, such as solubility, melting point, and crystalline structure, would be influenced by the methyl group addition. These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations. While specific data on 2-Methyl-L-serine is limited, insights can be gleaned from research on serine and similar amino acids, indicating how structural modifications affect physical characteristics.
Chemical Properties Analysis
The chemical properties of 2-Methyl-L-serine, including its reactivity, stability, and participation in enzymatic reactions, are shaped by its unique structure. The addition of a methyl group could affect its role in metabolic pathways, its interaction with enzymes, and its overall reactivity in biochemical processes. Studies on serine's role in metabolism, its synthesis, and function in the brain, such as those by Kalhan and Hanson (2012), and Pollegioni et al. (2020), provide a foundation for understanding the chemical behavior of serine derivatives like 2-Methyl-L-serine (Kalhan & Hanson, 2012), (Pollegioni et al., 2020).
Scientific Research Applications
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Bioprocess Engineering and Metabolite Analysis
- Field: Biotechnology
- Application: L-serine is used in the production of high-yield Escherichia coli strains .
- Method: Genetic modification methodologies are used to construct a high-yield L-serine production strain. This includes removing L-serine-mediated feedback inhibition and overexpressing L-serine biosynthetic pathway genes .
- Results: The optimally engineered strain produced 35 g/L L-serine with a productivity of 0.98 g/L/h and a yield of 0.42 g/g glucose .
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Serine Metabolism in Health and Disease
- Field: Nutrition and Health
- Application: L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles .
- Method: L-serine can be synthesized from 3-phosphoglycerate (3-PG) and glycine .
- Results: Recent studies indicate increased requirements for L-serine and its potential therapeutic use in some diseases. L-serine deficiency is associated with impaired function of the nervous system .
Safety And Hazards
Future Directions
L-serine has been suggested as a ready-to-use treatment, as also recently proposed for Alzheimer’s disease . It is concluded that there are disorders in which humans cannot synthesize L-serine in sufficient quantities, that L-serine is effective in therapy of disorders associated with its deficiency, and that L-serine should be classified as a “conditionally essential” amino acid .
properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937461 | |
Record name | 2-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-L-serine | |
CAS RN |
16820-18-1 | |
Record name | 2-Methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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